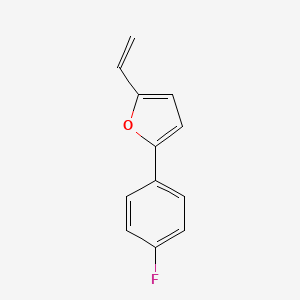

2-(4-Fluorophenyl)-5-vinylfuran

説明

2-(4-Fluorophenyl)-5-vinylfuran is a fluorinated furan derivative characterized by a furan ring substituted at the 2-position with a 4-fluorophenyl group and at the 5-position with a vinyl group.

特性

分子式 |

C12H9FO |

|---|---|

分子量 |

188.20 g/mol |

IUPAC名 |

2-ethenyl-5-(4-fluorophenyl)furan |

InChI |

InChI=1S/C12H9FO/c1-2-11-7-8-12(14-11)9-3-5-10(13)6-4-9/h2-8H,1H2 |

InChIキー |

YUPYWZIMJALZMV-UHFFFAOYSA-N |

正規SMILES |

C=CC1=CC=C(O1)C2=CC=C(C=C2)F |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Fluorophenyl)-5-vinylfuran typically involves the following steps:

Suzuki-Miyaura Coupling: This reaction is used to couple a boronic acid derivative of 4-fluorophenyl with a halogenated furan.

Industrial Production Methods: Industrial production of 2-(4-Fluorophenyl)-5-vinylfuran may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Types of Reactions:

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide.

Reduction: Palladium on carbon, hydrogen gas.

Substitution: Bromine, chlorinating agents.

Major Products:

Oxidation: Furanones.

Reduction: 2-(4-Fluorophenyl)-5-ethylfuran.

Substitution: Halogenated furans.

科学的研究の応用

2-(4-Fluorophenyl)-5-vinylfuran has several applications in scientific research:

Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.

Materials Science: The compound is explored for its use in organic electronics and as a building block for polymers with unique electronic properties.

Biological Studies: Its derivatives are studied for their biological activities, including antimicrobial and anticancer properties.

作用機序

The mechanism of action of 2-(4-Fluorophenyl)-5-vinylfuran involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may bind to enzyme active sites or receptor proteins, modulating their activity. The furan ring and the fluorophenyl group contribute to its binding affinity and specificity .

類似化合物との比較

Comparison with Structurally Similar Compounds

Substituent Variations in Furan Derivatives

2-(4-Fluorophenyl)-5-[(5-iodo-2-methylphenyl)methyl]thiophene (Thiophene Analog)

- Structure : Replaces the furan oxygen with sulfur and substitutes the vinyl group with a bulky [(5-iodo-2-methylphenyl)methyl] moiety.

- Properties : Increased molecular weight (MW: ~428.3 g/mol) and lipophilicity due to iodine and methyl groups. The sulfur atom enhances stability against oxidation compared to furans .

- Applications : Used as an intermediate in pharmaceuticals (e.g., canagliflozin synthesis) .

(5Z)-5-(Fluoromethylidene)-4-phenylfuran-2-one

- Structure : Contains a lactone ring fused to the furan, with a fluoromethylidene group at position 5 and a phenyl group at position 3.

- Properties :

Benzofuran Derivatives

2-(4-Fluorophenyl)-3-methylsulfinyl-5-phenyl-1-benzofuran

- Structure : Benzofuran core with 4-fluorophenyl, phenyl, and methylsulfinyl substituents.

- Properties :

5-Chloro-2-(4-fluorophenyl)-7-methyl-3-methylsulfinyl-1-benzofuran

- Structure : Chlorine and methyl groups added to the benzofuran core.

- Structural studies highlight planar benzofuran rings, facilitating π-π stacking in crystal lattices .

Pyridine-Based Analog

2-(4-Fluorophenyl)-5-methylpyridine

- Structure : Pyridine ring replaces furan, with 4-fluorophenyl and methyl groups.

- Properties :

Data Table: Key Properties of Compared Compounds

*Theoretical calculation based on similar compounds.

Research Findings and Implications

- Electronic Effects : Fluorine substitution at the phenyl ring enhances electron-withdrawing properties, stabilizing intermediates in synthetic pathways (e.g., in EgtE enzyme studies ).

- Bioactivity Trends : Benzofuran derivatives exhibit broader pharmacological activities (e.g., antimicrobial, antitumor) compared to furans or pyridines, likely due to their planar, conjugated systems .

- Structural Flexibility : The vinyl group in 2-(4-Fluorophenyl)-5-vinylfuran offers versatility for polymerization or functionalization, distinguishing it from rigid analogs like pyridines or thiophenes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。